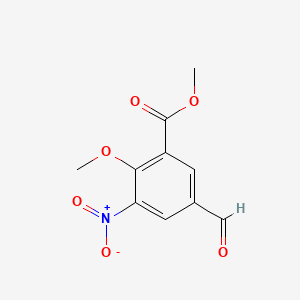
3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid (DFPFA) is a novel compound synthesized by a group of researchers in 2018. It is an organofluorine compound with a unique structure that has a wide range of applications in scientific research. This compound is a cyclic carboxylic acid and has been studied for its properties, synthesis methods, and applications in the laboratory.
Applications De Recherche Scientifique
3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid is a useful compound for scientific research due to its unique structure and properties. It has been used in studies of the structure-activity relationships of organofluorine compounds. It has also been used in studies of the effects of fluorinated compounds on the environment. Additionally, 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid has been used in studies of the effects of fluorinated compounds on human health. It has been used in studies of the biochemical and physiological effects of fluorinated compounds on the body, and in studies of the mechanisms of action of fluorinated compounds.
Mécanisme D'action
The mechanism of action of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid is not fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, resulting in changes in biochemical and physiological processes. It has been shown to bind to certain proteins, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid has been shown to interact with the nuclear receptor PPARγ, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid have been studied in both in vitro and in vivo studies. In vitro studies have shown that 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid can increase the activity of certain enzymes, such as acetylcholinesterase, and can modulate the activity of certain proteins, such as PPARγ. In vivo studies have shown that 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid can reduce inflammation and can modulate the expression of certain genes involved in the regulation of energy metabolism. Additionally, 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid has been shown to reduce the activity of certain enzymes involved in the metabolism of lipids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid in lab experiments is that it is a relatively stable compound. Additionally, it is relatively easy to synthesize in the lab, and it is relatively non-toxic. However, there are some limitations to using 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid in lab experiments. For example, the compound is not soluble in water, and it can be difficult to dissolve in organic solvents. Additionally, 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid is a relatively new compound, and there is limited data available on its effects in vivo.
Orientations Futures
There are a number of potential future directions for research on 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid. One potential direction is to investigate the effects of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid on other proteins and enzymes, such as those involved in the regulation of metabolism. Additionally, further studies could be conducted to investigate the effects of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid on other biological processes, such as cell proliferation and apoptosis. Furthermore, studies could be conducted to investigate the effects of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid on the environment, such as its effects on aquatic organisms. Finally, studies could be conducted to investigate the potential therapeutic applications of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid, such as its potential use as an anti-inflammatory agent.
Méthodes De Synthèse
3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid was synthesized through a two-step reaction of 3-bromo-4,4-difluorocyclohexanol and 2-fluoropropionic acid. The first step involved the reaction of 3-bromo-4,4-difluorocyclohexanol with sodium hydride, which produced 3-hydroxy-4,4-difluorocyclohexanol. The second step involved the reaction of 3-hydroxy-4,4-difluorocyclohexanol with 2-fluoropropionic acid, which produced 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid. The reaction was carried out in the presence of a catalyst, such as zinc chloride, and a solvent, such as dichloromethane.
Propriétés
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-7(8(13)14)5-6-1-3-9(11,12)4-2-6/h6-7H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIBVXHFGZZOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B6609493.png)

![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)


![rac-(1s,3s)-3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)


